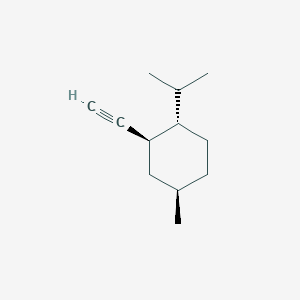
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) is a chemical compound that belongs to the family of alkynes. It is commonly known as 2-ethynyl-4-methyl-1-(1-methylethyl)cyclohexane or EMCH. This compound has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Applications De Recherche Scientifique
EMCH has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. EMCH has also been shown to have antitumor activity, suggesting that it may have potential as an anticancer agent. Additionally, EMCH has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of EMCH is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. EMCH may also work by inhibiting the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Effets Biochimiques Et Physiologiques
EMCH has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. EMCH has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, EMCH has been shown to protect against oxidative stress and inflammation in the brain, suggesting that it may have potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
EMCH has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when synthesized using the most common method. Additionally, it has been shown to have a number of potential applications in scientific research. However, there are also limitations to the use of EMCH in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over a long period of time. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on EMCH. One area of research is the development of new synthetic methods for EMCH that are more efficient and have higher yields. Another area of research is the development of new applications for EMCH in scientific research, particularly in the fields of pharmacology and biochemistry. Additionally, more research is needed to fully understand the mechanism of action of EMCH and its potential as a neuroprotective agent. Finally, more research is needed to determine the safety and efficacy of EMCH in humans, particularly in the treatment of pain, inflammation, and cancer.
Méthodes De Synthèse
EMCH can be synthesized using a variety of methods. The most common method involves the reaction of 2-bromo-4-methyl-1-(1-methylethyl)cyclohexene with acetylene in the presence of a palladium catalyst. This method yields EMCH with a purity of up to 99%.
Propriétés
Numéro CAS |
178243-92-0 |
|---|---|
Nom du produit |
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) |
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
(1S,2R,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H20/c1-5-11-8-10(4)6-7-12(11)9(2)3/h1,9-12H,6-8H2,2-4H3/t10-,11-,12+/m1/s1 |
Clé InChI |
XXWOLVVWZBJZHM-UTUOFQBUSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)C#C)C(C)C |
SMILES |
CC1CCC(C(C1)C#C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)C#C)C(C)C |
Synonymes |
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



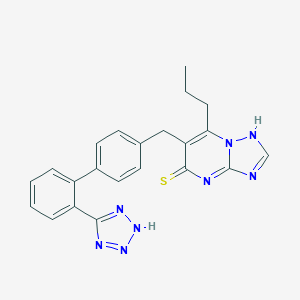
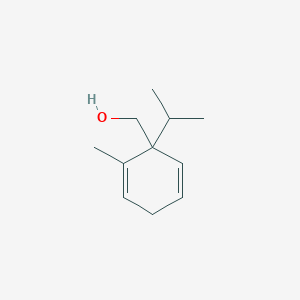
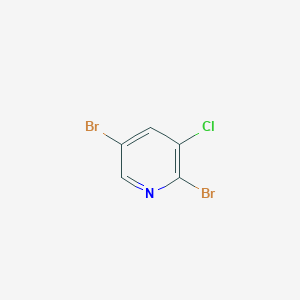
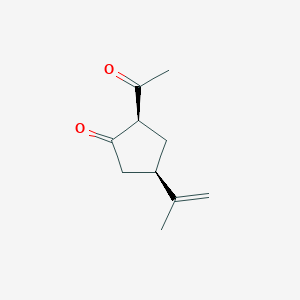
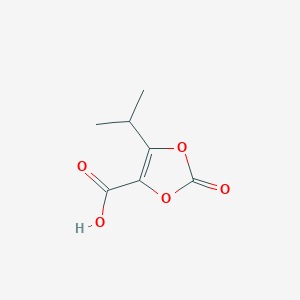
![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)
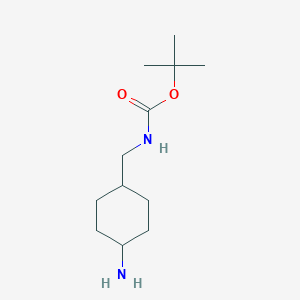
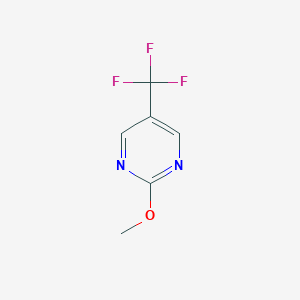
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
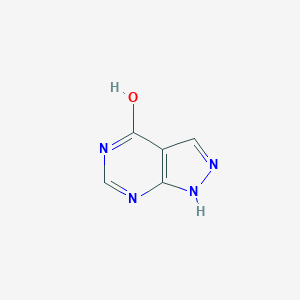
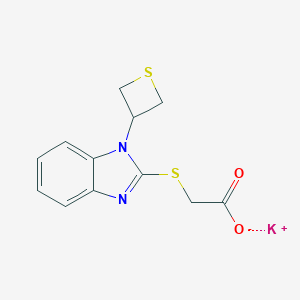
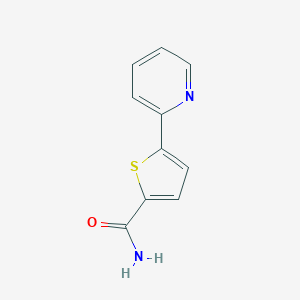
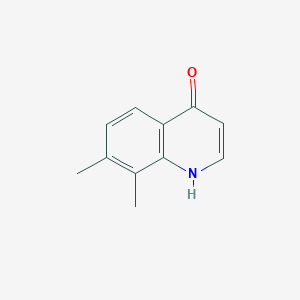
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)